6-Phenyl-5,6-dihydro-4H-1,3-oxazine
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Overview
Description
6-Phenyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features a six-membered ring containing one nitrogen and one oxygen atom. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine can be achieved through several methods. One common approach involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . This reaction is typically carried out under mild conditions and can be regarded as a 1,4-dipolar addition reaction .
Another method involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This approach allows for the efficient synthesis of 1,3-oxazines with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
6-Phenyl-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, certain derivatives of oxazine have been shown to inhibit reverse transcriptase in HIV-1 .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenyl-5,6-dihydro-4H-1,3-oxazine: This compound is structurally similar but contains a methyl group at the 2-position.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound has multiple methyl groups and exhibits different chemical properties.
Uniqueness
6-Phenyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its phenyl group provides distinct reactivity and interaction with biological targets, making it valuable in various applications.
Properties
CAS No. |
13156-34-8 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-phenyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C10H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,8,10H,6-7H2 |
InChI Key |
GDGONBKQNVWRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=COC1C2=CC=CC=C2 |
Origin of Product |
United States |
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